molecular formula C19H20ClF3N4O2 B2752918 4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775492-05-1

4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2752918
CAS No.: 1775492-05-1
M. Wt: 428.84
InChI Key: OHSHYBBWSJYUBQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (Molecular Formula: C₁₉H₂₀ClF₃N₄O₂; Molecular Weight: 428.85) is a benzamide derivative featuring a piperidinyl-pyrimidine core. The compound is characterized by:

  • A chloro-methoxy benzamide moiety at the N-terminal.
  • A 2-methyl-6-(trifluoromethyl)pyrimidine group linked via a piperidine ring.
  • High purity (>90%) and synthetic feasibility, as indicated by its inclusion in custom synthesis databases .

Properties

IUPAC Name

4-chloro-2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-4-3-12(20)9-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSHYBBWSJYUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)Cl)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the pyrimidine moiety. The final step often includes coupling with a benzamide group. Key reagents include methoxybenzoyl chloride, 2-methyl-6-(trifluoromethyl)pyrimidine, and piperidine, usually conducted under inert conditions to ensure optimal yields.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections, respectively.
  • Antimicrobial Properties : Studies have indicated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Pharmacological Profiles

The compound exhibits a range of pharmacological effects:

  • Antibacterial Activity : Demonstrated significant efficacy against specific bacterial strains.
  • Enzyme Inhibition : Effective against AChE, suggesting potential applications in treating Alzheimer's disease.
  • Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties, indicating a potential for broader therapeutic applications.

Case Studies

  • Antimicrobial Testing : A series of derivatives were tested for antibacterial activity. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • In vitro Studies : Docking studies revealed strong binding affinity to target enzymes, supporting its role as an effective inhibitor .

Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved Effect
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
Enzyme InhibitionUreaseStrong inhibition

Comparison with Similar Compounds

This section evaluates structural analogs and their biological, physical, and synthetic properties.

Structural Analogs in Antifungal Research

Compounds with pyrimidine-amide scaffolds have shown notable antifungal activity. Key comparisons include:

Compound Name Molecular Weight Key Substituents Antifungal Activity (EC₅₀ vs. Phomopsis sp.) Source
Target Compound 428.85 4-Cl, 2-OCH₃, CF₃-pyrimidine Not reported
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) 483.25 5-Br, 2-F, CF₃-pyrimidine 10.5 µg/mL (vs. Pyrimethanil: 32.1 µg/mL)
5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) 483.25 5-Br, 2-F, CF₃-pyrimidine 100% inhibition (vs. Pyrimethanil: 85.1%)

Key Observations :

  • The trifluoromethyl-pyrimidine group is critical for antifungal potency, as seen in both the target compound and 5o/5f .
  • Electron-withdrawing substituents (e.g., Br, F) on the benzamide ring enhance activity. The target compound’s chloro-methoxy combination may offer a balance between lipophilicity and steric effects, though biological data are lacking.

Key Observations :

  • The target compound’s synthesis likely follows similar protocols (e.g., coupling of benzoyl chlorides with piperidinyl amines under basic conditions) .
  • Yields for analogs range from 35–76%, influenced by steric hindrance and reactivity of substituents .
Pharmacological Potential and Substituent Effects
  • Trifluoromethyl Groups : Enhance metabolic stability and target binding, as seen in 5o and JAK inhibitors (e.g., compounds in ).
  • Piperidine Linkage : Modulates solubility and bioavailability compared to direct aryl-ether linkages (e.g., 5o vs. target compound) .
  • Chloro vs. Fluoro/Bromo : Chloro groups may reduce toxicity compared to bromo analogs while maintaining lipophilicity .

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